
O-Allyl OO-tert-butylperfumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Allyl OO-tert-butylperfumarate is an organic compound with the molecular formula C11H16O5 and a molecular weight of 228.2417 . This compound is characterized by the presence of an allyl group and a tert-butyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of O-Allyl OO-tert-butylperfumarate typically involves the reaction of allyl alcohol with tert-butyl hydroperoxide under specific conditions. The preparation of tert-butyl hydroperoxide can be carried out by reacting tert-butyl alcohol with hydrogen peroxide in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Análisis De Reacciones Químicas
O-Allyl OO-tert-butylperfumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and transition metal catalysts. For example, the compound can undergo deallylation in the presence of a nickel-hydride precatalyst and a Brønsted acid, leading to the formation of hydrolysis products . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O-Allyl OO-tert-butylperfumarate has several applications in scientific research. In chemistry, it is used as a reagent in organic synthesis, particularly in the preparation of allyl ethers and esters . In biology, it has been studied for its potential use in DNA sequencing as a reversible terminator for pyrosequencing . In medicine, the compound’s derivatives have been explored for their potential therapeutic effects, including their ability to mitigate oxidative stress and inflammation . In industry, it is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of O-Allyl OO-tert-butylperfumarate involves its ability to undergo nucleophilic substitution reactions. The compound’s allyl group can be displaced by nucleophiles, leading to the formation of new chemical bonds. This process is facilitated by the presence of a leaving group, which can be protonated under acidic conditions . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparación Con Compuestos Similares
O-Allyl OO-tert-butylperfumarate can be compared with other similar compounds, such as O-allyl-N-carboxy-carbamates and 3’-O-allyl-dNTPs . These compounds share similar structural features, such as the presence of an allyl group, but differ in their reactivity and applications. For example, O-allyl-N-carboxy-carbamates are used in the synthesis of chiral auxiliaries, while 3’-O-allyl-dNTPs are used in DNA sequencing. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
52345-51-4 |
|---|---|
Fórmula molecular |
C11H16O5 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
prop-2-enyl (E)-4-tert-butylperoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H16O5/c1-5-8-14-9(12)6-7-10(13)15-16-11(2,3)4/h5-7H,1,8H2,2-4H3/b7-6+ |
Clave InChI |
ZPVRKKIWIZMFSM-VOTSOKGWSA-N |
SMILES isomérico |
CC(C)(C)OOC(=O)/C=C/C(=O)OCC=C |
SMILES canónico |
CC(C)(C)OOC(=O)C=CC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


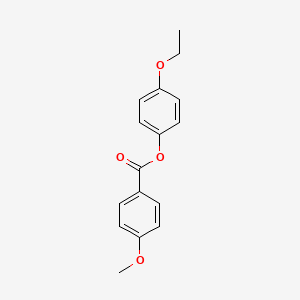
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
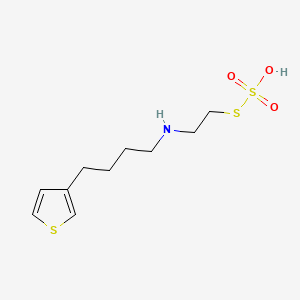
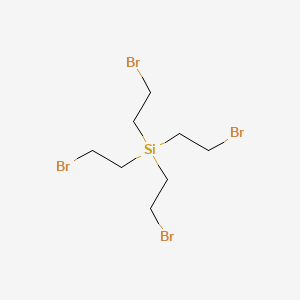
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
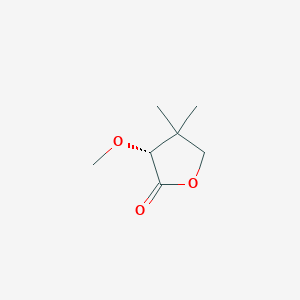
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
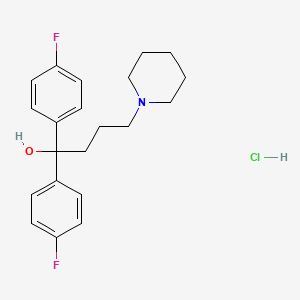
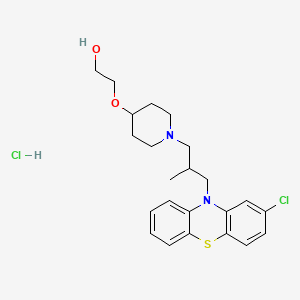
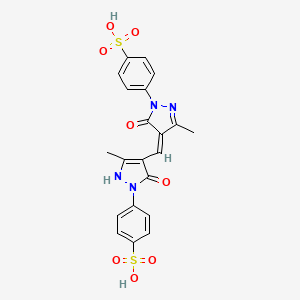


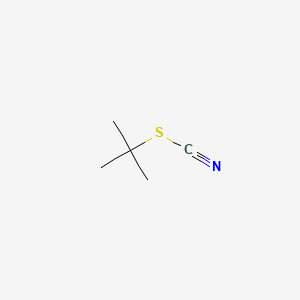
![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
